molecular formula C17H26N2O3 B247032 N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

Cat. No. B247032
M. Wt: 306.4 g/mol
InChI Key: MQDBYDXONIDLKY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide, commonly known as DMAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA belongs to the class of compounds known as amides and is synthesized through a multistep process, which involves the use of several reagents and catalysts.

Scientific Research Applications

DMAPA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DMAPA has anti-proliferative and anti-tumor effects against various cancer cell lines, including breast, lung, and colon cancer cells. DMAPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of DMAPA is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress in cancer cells. DMAPA has been shown to inhibit the activity of ribosomal protein S6 kinase, which is involved in protein synthesis, and to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects
DMAPA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. DMAPA has also been shown to reduce the expression of several genes involved in cancer progression, such as c-Myc and cyclin D1.

Advantages and Limitations for Lab Experiments

DMAPA has several advantages for lab experiments, including its high potency and selectivity against cancer cells. However, DMAPA has some limitations, including its complex synthesis method and potential toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for the research on DMAPA, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the study of its mechanism of action in more detail. Further studies are also needed to determine the optimal dosage and administration of DMAPA for therapeutic purposes.
Conclusion
In conclusion, DMAPA is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer treatment. The synthesis method of DMAPA is complex, but its high potency and selectivity against cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of DMAPA and to explore its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of DMAPA involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with ethyl acrylate in the presence of a base catalyst to form a Michael adduct. The Michael adduct is then reacted with lithium aluminum hydride to reduce the carbonyl group, followed by the reaction with N-ethyl-N-methylprop-2-en-1-amine to form DMAPA. The synthesis method of DMAPA is complex and requires careful handling of the reagents and catalysts to achieve high yields.

properties

Product Name

N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide

InChI

InChI=1S/C17H26N2O3/c1-6-19(12-13(2)3)10-9-17(20)18-15-8-7-14(21-4)11-16(15)22-5/h7-8,11H,2,6,9-10,12H2,1,3-5H3,(H,18,20)

InChI Key

MQDBYDXONIDLKY-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=C)C

Canonical SMILES

CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=C)C

Origin of Product

United States

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